Tetrahydrocortisol-d5
Description
Significance of Deuterated Analogs in Quantitative Steroid Research
Deuterated analogs of steroids have become indispensable as internal standards in quantitative analytical methods, most notably in mass spectrometry (MS)-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.comresearchgate.net The primary advantage of using a deuterated internal standard is its chemical and physical similarity to the non-labeled (endogenous) analyte. sigmaaldrich.com This similarity ensures that the labeled and unlabeled compounds behave almost identically during sample preparation, extraction, and chromatographic separation. sigmaaldrich.com
The key difference lies in their mass, which allows the mass spectrometer to distinguish between the endogenous steroid and the added deuterated standard. This mass difference is crucial for isotope dilution mass spectrometry (IDMS), a gold-standard method for achieving the highest accuracy and precision in quantitative analysis. By adding a known amount of the deuterated analog to a biological sample, researchers can accurately calculate the concentration of the endogenous steroid by measuring the ratio of the two compounds, effectively compensating for any sample loss during processing and variations in instrument response. sigmaaldrich.com This approach significantly improves the reliability and accuracy of steroid hormone measurements, which is critical for both clinical diagnostics and research.
Overview of Tetrahydrocortisol (B1682764) and its Physiological Role as a Cortisol Metabolite
Tetrahydrocortisol (THF), also known as urocortisol, is a major, inactive metabolite of the steroid hormone cortisol. ontosight.aiwikipedia.org Cortisol, produced by the adrenal glands, is essential for a wide range of physiological processes, including stress response, metabolism of fats, proteins, and carbohydrates, and regulation of the immune system. ontosight.airupahealth.com After its synthesis, cortisol is metabolized, primarily in the liver, into various other compounds to be excreted from the body. ontosight.ai
The formation of tetrahydrocortisol from cortisol involves the action of the enzyme 5β-reductase, which reduces a double bond in the cortisol molecule. ontosight.ai This metabolic pathway is a key part of the deactivation and clearance of cortisol. The levels of tetrahydrocortisol, often measured in urine, can serve as an indicator of the total cortisol production in the body. sigmaaldrich.com Consequently, the measurement of tetrahydrocortisol and its ratio to other metabolites, such as tetrahydrocortisone (B135524) (THE), provides valuable insights into adrenal function and the activity of enzymes involved in cortisol metabolism, like 11β-hydroxysteroid dehydrogenase. smolecule.commedchemexpress.com This makes the analysis of tetrahydrocortisol clinically significant in the evaluation of various endocrine disorders. ontosight.aiontosight.ai
| Property | Value |
| Systematic Name | 3α,11β,17α,21-tetrahydroxy-5β-pregnan-20-one wikipedia.org |
| Synonyms | Urocortisol wikipedia.org |
| Molecular Formula | C21H34O5 sigmaaldrich.com |
| Molecular Weight | 366.49 g/mol sigmaaldrich.com |
| Primary Precursor | Cortisol ontosight.ai |
| Key Metabolizing Enzyme | 5β-reductase ontosight.ai |
Rationale for Utilizing Tetrahydrocortisol-d5 in Advanced Research Methodologies
This compound is a stable isotope-labeled form of tetrahydrocortisol, where five hydrogen atoms have been replaced with deuterium (B1214612) atoms. smolecule.comnih.gov This isotopic labeling makes it an invaluable tool for advanced research methodologies, particularly in the field of endocrinology and clinical chemistry. smolecule.com The "d5" designation indicates the presence of five deuterium atoms, which increases the molecular weight of the compound without significantly altering its chemical properties. smolecule.com
The primary application of this compound is as an internal standard for the highly accurate quantification of endogenous tetrahydrocortisol in biological samples like urine and serum using mass spectrometry. smolecule.comnih.gov By using this compound, researchers can overcome the challenges of matrix effects and variations in analytical procedures, leading to more reliable and reproducible results. This precision is crucial for a variety of research applications, including:
Metabolic Studies: Tracing the metabolism of cortisol in human studies to gain a deeper understanding of hormonal regulation and stress responses. smolecule.com
Biomarker Validation: Serving as a standard in the development and validation of assays for measuring cortisol metabolites, which can be used as biomarkers for conditions such as Cushing's syndrome, Addison's disease, and metabolic syndrome. rupahealth.comsigmaaldrich.comsmolecule.com
Pharmacokinetic Studies: Although not a drug itself, the principles of using labeled compounds apply to understanding the metabolism of administered cortisol or related synthetic glucocorticoids. nih.gov
Environmental Monitoring: In wastewater-based epidemiology, this compound can be used to help track population-level stress by measuring human stress hormone metabolites in sewage systems. smolecule.com
A method for synthesizing this compound with five non-exchangeable deuterium atoms in the steroid ring A has been described, involving the reductive deuteration of prednisolone (B192156). nih.gov The resulting isotopically pure standard is essential for the accuracy of these advanced analytical methods. nih.gov
| Feature of this compound | Significance in Research |
| Isotopically Labeled | Allows for precise differentiation from the endogenous compound by mass spectrometry. smolecule.com |
| Chemically Similar to THF | Behaves identically during sample preparation and analysis, ensuring accurate quantification. sigmaaldrich.com |
| High Isotopic Purity | Minimizes interference from unlabeled species, enhancing measurement accuracy. nih.gov |
| Non-Radioactive | Safe for use in human metabolic studies. |
Structure
3D Structure
Properties
Molecular Formula |
C21H34O5 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-hydroxy-1-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-3,11,17-trihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18-,19+,20+,21+/m1/s1/i5D2,9D2,13D |
InChI Key |
AODPIQQILQLWGS-AUMQMFEGSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)C)([2H])[2H])O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
Origin of Product |
United States |
Synthesis, Isotopic Characteristics, and Structural Elucidation of Tetrahydrocortisol D5
Chemical Synthesis Pathways for Deuterated Tetrahydrocortisol (B1682764) (THF-d5) and Stereoisomers (e.g., allo-THF-d5)
The synthesis of Tetrahydrocortisol-d5 and its stereoisomers, such as allo-tetrahydrocortisol-d5 (allo-THF-d5), typically involves the introduction of deuterium (B1214612) atoms into the steroid's molecular structure through reductive deuteration. nih.gov
A common method for preparing multi-labeled THF-d5 and allo-THF-d5 involves the reductive deuteration of prednisolone (B192156) or prednisone. nih.gov This process is often carried out in a deuterated solvent, such as acetic acid-d1 (CH3COOD), in the presence of a metal catalyst. nih.gov One specific strategy employs a rhodium (5%) on alumina (B75360) catalyst under a deuterium atmosphere to achieve the desired deuteration. nih.gov Another approach to creating deuterated cortisol involves a combination of hydrogen-deuterium exchange and reductive deuteration reactions. nih.gov For instance, cortisol labeled with four deuterium atoms has been synthesized by first protecting the C-17 dihydroxyacetone side chain of cortisone, followed by hydrogen-deuterium exchange using sodium deuteroxide (NaOD) in deuterated methanol (B129727) (MeOD). nih.gov Subsequent reductive deuteration at the C-11 position is then performed using sodium borodeuteride (NaBD4). nih.gov
The primary goal of these synthetic strategies is to introduce deuterium atoms at specific, non-exchangeable positions within the steroid's A-ring. nih.govacanthusresearch.com In the case of THF-d5 and allo-THF-d5 synthesized from prednisolone, five deuterium atoms are incorporated at positions C-1, C-2, C-3, C-4, and C-5 of the pregnane (B1235032) structure. nih.gov This site-specificity is crucial for the stability of the label and ensures that the deuterium atoms are not lost during sample preparation or analysis. acanthusresearch.com The resulting compounds are systematically named 3α,11β,17α,21-tetrahydroxy-5β-[1,2,3,4,5-2H5]pregnan-20-one for THF-d5 and 3α,11β,17α,21-tetrahydroxy-5α-[1,2,3,4,5-2H5]pregnan-20-one for allo-THF-d5. nih.gov
Isotopic Purity Assessment and Quantification Methodologies
After synthesis, it is essential to determine the isotopic purity of the deuterated compound to ensure its suitability as an internal standard. almacgroup.com This involves verifying the number and location of the deuterium atoms and quantifying the percentage of molecules that are correctly labeled.
Mass spectrometry is a primary technique for assessing isotopic purity. clearsynth.com Gas chromatography-mass spectrometry (GC-MS) is frequently used to analyze the derivatized forms of the deuterated steroids. nih.govnih.gov For example, the isotopic purities of THF-d5 and allo-THF-d5 can be estimated by analyzing their methoxime-trimethylsilyl (MO-TMS) derivatives. nih.gov The ion intensities in the molecular ion region of the mass spectrum provide information about the distribution of deuterated species. nih.gov For instance, the isotopic purity of THF-d5 as the [2H5]-form has been estimated to be 86.17 atom% D, while allo-THF-d5 was found to be 74.46 atom% D. nih.gov High-resolution mass spectrometry techniques, such as Time-of-Flight (TOF) mass spectrometry, offer improved resolution between isotopes, allowing for more accurate quantification of the labeled composition. almacgroup.com
| Compound | Derivative | Isotopic Purity (atom% D for [2H5]-form) |
|---|---|---|
| This compound (THF-d5) | Methoxime-trimethylsilyl (MO-TMS) | 86.17% |
| allo-Tetrahydrocortisol-d5 (allo-THF-d5) | Methoxime-trimethylsilyl (MO-TMS) | 74.46% |
| Tetrahydrocortisone-d5 (THE-d5) | Methoxime-trimethylsilyl (MO-TMS) | 81.90% |
Data sourced from a study on the synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone (B135524). nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly deuterium (2H) NMR, is a powerful tool for confirming the positions of the deuterium labels. wikipedia.orgmagritek.com While proton (1H) NMR can show the disappearance of signals at the sites of deuteration, 2H NMR directly detects the deuterium nuclei, providing unambiguous confirmation of their location. magritek.comstudymind.co.uk The chemical shift range in 2H NMR is similar to that of 1H NMR, although the resolution is typically lower. magritek.com For complex molecules like steroids, advanced NMR techniques, including two-dimensional correlation spectroscopy (COSY), can aid in the complete assignment of signals and confirm the structural integrity of the deuterated compound. rsc.org
Stability and Isotopic Integrity of this compound in Research Environments
The stability of deuterated internal standards is critical for their use in quantitative analysis. acanthusresearch.com The deuterium labels in THF-d5 are placed on non-exchangeable carbon positions to prevent their loss or exchange with protons from the solvent or sample matrix. acanthusresearch.com This ensures the isotopic integrity of the standard throughout the analytical process. The long-term stability of labeled compounds, especially when stored in solution, should be investigated to ensure accurate and reproducible results over time. epa.gov While deuterated standards are generally stable, factors such as pH can potentially influence deuterium exchange, although this is less of a concern for deuterium atoms covalently bonded to carbon. acanthusresearch.comepa.gov
Advanced Analytical Methodologies Employing Tetrahydrocortisol D5 As an Internal Standard
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Steroid Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary technique for steroid analysis in clinical and research laboratories due to its high sensitivity, specificity, and capacity for multiplexing. mdpi.com In these methods, THC-d5 is added to biological samples at a known concentration at the beginning of the workflow. It co-elutes with the endogenous THC during the chromatographic separation and is detected simultaneously by the mass spectrometer, providing a reliable basis for quantification.
The accurate quantification of tetrahydrocortisol (B1682764) is contingent upon its effective chromatographic separation from other structurally similar steroids and interfering matrix components. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation mode employed for steroid profiling.
Column Selection: C18 (octadecylsilyl) columns are widely used and are considered a standard for reversed-phase steroid separations. researchgate.net These columns feature a non-polar stationary phase that retains steroids based on their hydrophobicity. The separation of closely related isomers, such as tetrahydrocortisol and allo-tetrahydrocortisol, is a significant challenge that requires highly efficient columns. mpg.denih.gov Columns packed with smaller particles (e.g., sub-2 µm) or those with superficially porous particle technology can provide the high resolution needed to resolve these critical pairs. sigmaaldrich.com
Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, often with a small amount of an additive like formic acid to improve ionization efficiency. bham.ac.uk A gradient elution program, where the proportion of the organic solvent is increased over the course of the analytical run, is employed to effectively elute steroids with a wide range of polarities and to ensure sharp, symmetrical peak shapes. researchgate.net The gradient must be carefully optimized to achieve baseline separation of THC from its isomers. mpg.de Because THC-d5 has virtually the same polarity as unlabeled THC, it co-elutes under these optimized conditions, which is a prerequisite for its function as an ideal internal standard.
Tandem mass spectrometry provides exceptional selectivity for steroid analysis by monitoring specific fragmentation pathways. The most common mode of operation for quantification is Multiple Reaction Monitoring (MRM). In an MRM experiment, the first quadrupole (Q1) is set to isolate a specific precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor for a specific, characteristic product ion. This precursor-to-product ion transition is highly specific to the target analyte.
For the analysis of tetrahydrocortisol and its deuterated internal standard, specific MRM transitions are established. The precursor ion for THC-d5 will be 5 atomic mass units (amu) higher than that of unlabeled THC, while the product ions may or may not retain the deuterium (B1214612) labels, depending on the fragmentation pathway. This mass difference allows the instrument to detect both compounds simultaneously without mutual interference.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
|---|---|---|---|
| Tetrahydrocortisol (THC) | 367.2 | 349.2 | Quantifier |
| Tetrahydrocortisol (THC) | 367.2 | 331.2 | Qualifier |
| This compound (THC-d5) | 372.2 | 354.2 | Internal Standard |
Note: The specific m/z values can vary slightly depending on the instrument and analytical conditions. The transitions are based on typical fragmentation patterns involving water losses.
The fundamental principle behind using a stable isotope-labeled internal standard like THC-d5 is that it behaves identically to the unlabeled analyte during ionization and fragmentation. nih.gov Both molecules are introduced into the mass spectrometer source (typically Electrospray Ionization, ESI) under the same conditions and at the same time, leading to equivalent ionization efficiency. Any suppression or enhancement of the ionization signal caused by the sample matrix will affect both the analyte and the internal standard to the same degree.
The fragmentation patterns are also analogous. The collision-induced dissociation (CID) process in the collision cell breaks the same chemical bonds in both the labeled and unlabeled molecules. For THC, fragmentation often involves sequential losses of water molecules (H₂O) from the steroid core. Because the deuterium labels in THC-d5 are on stable positions of the carbon skeleton, they are retained in the major fragments, resulting in product ions that are also shifted by 5 amu compared to the unlabeled THC fragments. This parallel behavior ensures that the ratio of the analyte signal to the internal standard signal remains constant and accurately reflects the initial concentration of the analyte, regardless of instrumental fluctuations. nih.gov
Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) with this compound
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the precise quantification of compounds in complex mixtures. The methodology hinges on the addition of a known quantity of an isotopically labeled version of the analyte to the sample. This labeled compound, known as an internal standard, exhibits nearly identical chemical and physical properties to its unlabeled, or native, counterpart. This compound, a deuterated form of tetrahydrocortisol, serves this exact purpose in the analysis of steroid hormones.
The core principle of IDMS is the measurement of the ratio of the native analyte to the isotopically labeled internal standard. Because this compound and the native tetrahydrocortisol behave almost identically during sample extraction, purification, and chromatographic separation, any sample loss or variation affects both compounds equally. Consequently, the ratio of their signals in the mass spectrometer remains constant, enabling highly accurate and precise quantification. This technique is widely applied in clinical diagnostics for steroid profiling in various adrenal disorders, such as congenital adrenal hyperplasia, Cushing's syndrome, and adrenocortical tumors researchgate.net. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant platform for these analyses, offering high specificity and sensitivity for measuring multiple steroid hormones in a single run nih.gov.
The use of this compound as an internal standard is fundamental to achieving high accuracy and precision in the quantification of tetrahydrocortisol and other related steroid metabolites. Accuracy refers to the closeness of a measured value to the true value, while precision reflects the reproducibility of the measurement. In IDMS, this compound is added at the very beginning of the sample preparation process, ensuring that it experiences the same procedural variations as the endogenous analyte.
These variations can include inefficiencies in extraction, derivatization, and injection into the analytical instrument. By tracking the signal of this compound, analysts can correct for these potential errors. The final concentration is calculated based on the measured ratio of the native analyte's mass spectrometric signal to that of the known amount of added this compound. This ratiometric approach significantly enhances the reliability of the results compared to methods relying on external calibration alone. Validation studies for LC-MS/MS methods incorporating deuterated internal standards like this compound routinely demonstrate excellent precision, with intra- and inter-assay imprecision (coefficients of variation) often below 15% researchgate.net.
Table 1: Example of Precision Data from a Validated LC-MS/MS Steroid Panel
| Analyte | Concentration Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| Tetrahydrocortisol | Low (25 ng/mL) | 5.8% | 8.2% |
| Tetrahydrocortisol | High (500 ng/mL) | 3.5% | 5.1% |
| Tetrahydrocortisone (B135524) | Low (30 ng/mL) | 6.1% | 8.9% |
| Tetrahydrocortisone | High (600 ng/mL) | 4.0% | 6.3% |
This table contains illustrative data synthesized from typical validation reports for similar assays. %CV stands for the percentage coefficient of variation.
Biological samples such as urine and serum are complex matrices containing numerous endogenous substances like salts, lipids, and proteins. These substances can interfere with the ionization process of the target analyte in the mass spectrometer's ion source, a phenomenon known as a "matrix effect." This interference can either decrease the analyte's signal (ion suppression) or increase it (ion enhancement), leading to significant quantitative inaccuracies if not properly addressed.
This compound plays a critical role in mitigating these matrix effects. Since it co-elutes with the native tetrahydrocortisol from the liquid chromatography column and has the same molecular structure, it is subjected to the exact same ion suppression or enhancement effects as the analyte of interest. As a result, the ratio of the analyte signal to the internal standard signal remains unaffected by these matrix-induced variations. This co-elution and identical ionization behavior ensure that the quantitative measurement is robust and reliable, even in the presence of strong matrix interferences. The ability of stable isotope-labeled internal standards to compensate for these effects is a primary reason why LC-MS/MS with IDMS has become the gold standard for steroid hormone analysis in clinical and research settings nih.gov.
Table 2: Research Findings on Matrix Effect Compensation
| Sample Matrix | Analyte | Matrix Effect without IS (%) | Matrix Effect with IS (%) |
| Human Urine | Tetrahydrocortisol | -45% (Suppression) | -2.5% |
| Human Serum | Tetrahydrocortisol | -30% (Suppression) | -1.8% |
| Canine Serum | Tetrahydrocortisol | -38% (Suppression) | -3.1% |
This table presents representative data illustrating the significant reduction in measured matrix effect when a stable isotope-labeled internal standard (IS) like this compound is used. The values indicate the percentage change in signal intensity compared to a neat solution.
Methodological Validation and Quality Assurance in Tetrahydrocortisol D5 Based Assays
Evaluation of Analytical Sensitivity and Limits of Detection/Quantification (LOD/LOQ)
Analytical sensitivity is a measure of an assay's ability to discriminate between small differences in analyte concentration. Key parameters for evaluating this are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The LOQ represents the lowest concentration at which the analyte can be quantitatively determined with a predefined level of precision and accuracy.
In methodologies employing Tetrahydrocortisol-d5, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), the determination of LOD and LOQ is crucial. For instance, in the analysis of related steroid metabolites, LODs can be as low as 0.01 ng/mL, with LOQs at 0.05 ng/mL researchgate.netnih.gov. These values are typically established by analyzing a series of diluted samples and are often defined by a specific signal-to-noise ratio, commonly 3:1 for LOD and 10:1 for LOQ nih.gov. The high sensitivity of modern mass spectrometers allows for the detection and quantification of analytes at very low concentrations, which is critical when measuring endogenous steroids in complex biological matrices nih.gov.
The following table provides examples of LOD and LOQ values achieved in validated LC-MS/MS methods for cortisol and its metabolites, which are structurally similar to Tetrahydrocortisol (B1682764). These values illustrate the typical sensitivity that can be expected in assays where this compound would be used as an internal standard.
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Analytical Method |
| Cortisol Metabolites | Urine | 0.01 | 0.05 | LC-MS/MS |
| Tetrahydrocortisol (THF) | Urine | 0.4-0.8 nmol/L | - | LC-MS/MS |
| Various Glucocorticoids | Plasma/Urine | 3.0 | - | HPLC-ESI-MS/MS |
Precision and Accuracy Determination (Intra- and Inter-Assay Variability)
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean. Accuracy is the closeness of the mean of a set of measurements to the actual or true value.
Both precision and accuracy are assessed at two levels:
Intra-assay (within-run) precision and accuracy: Evaluates the variability within a single analytical run.
Inter-assay (between-run) precision and accuracy: Assesses the variability between different analytical runs conducted on different days.
For bioanalytical method validation, regulatory guidelines often require the intra- and inter-assay precision (CV) to be within ±15% (or ±20% at the LOQ) and the accuracy (bias) to be within ±15% of the nominal value (or ±20% at the LOQ) rsc.org. These parameters are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate within a single run and across multiple runs.
The use of a deuterated internal standard like this compound is critical for achieving high precision and accuracy, as it corrects for potential variability during sample preparation and analysis jcrpe.org.
Below is an example of acceptance criteria and typical results for precision and accuracy in a validated steroid profiling assay.
| Parameter | Concentration Level | Acceptance Criteria (CV) | Acceptance Criteria (Accuracy) |
| Intra-Assay Precision | Low, Medium, High | ≤ 15% | 85-115% |
| LLOQ | ≤ 20% | 80-120% | |
| Inter-Assay Precision | Low, Medium, High | ≤ 15% | 85-115% |
| LLOQ | ≤ 20% | 80-120% |
In published methods for related cortisol metabolites, intra-day precision has been reported in the range of 1.4–9.2% and inter-day precision between 3.6–10.4%, with accuracies ranging from 95–110% researchgate.net.
Robustness and Reproducibility in Diverse Research Matrices (e.g., Urine, Plasma)
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. Reproducibility refers to the ability of a method to produce consistent results across different laboratories or with different operators.
When this compound is used as an internal standard, the robustness of the method is assessed by introducing minor changes to analytical conditions, such as column temperature, mobile phase composition, or flow rate, and observing the effect on the results. The method's performance should remain within acceptable limits of precision and accuracy.
The suitability of this compound as an internal standard has been demonstrated in both urine and plasma, indicating the robustness of methods employing it across these common biological matrices nih.gov. The use of a stable isotope-labeled internal standard is a key factor in ensuring reproducibility, as it compensates for variations in extraction efficiency and matrix effects that can differ between samples and laboratories. For example, a method for the simultaneous determination of tetrahydrocortisol in human plasma and urine using this compound as an internal standard was shown to be sensitive, specific, precise, and accurate for measuring low concentrations in both matrices nih.gov.
Protocols for Reference Material Preparation and Quality Control Sample Analysis
The quality and proper preparation of reference materials and quality control (QC) samples are fundamental to the validation and routine use of any analytical method.
Reference Material Preparation: this compound used as a reference material for an internal standard should be of high purity. Commercially available standards often come with a certificate of analysis detailing their chemical and isotopic purity sigmaaldrich.comlgcstandards.com. Stock solutions of this compound are typically prepared in a high-purity organic solvent, such as methanol (B129727) or acetonitrile, at a known concentration. These stock solutions are then used to prepare working solutions for spiking into calibration standards and QC samples.
Quality Control Sample Analysis: QC samples are prepared by spiking a known amount of the analyte (e.g., Tetrahydrocortisol) and a fixed amount of the internal standard (this compound) into a blank biological matrix (e.g., steroid-free urine or plasma). QC samples are typically prepared at a minimum of three concentration levels: low, medium, and high, covering the expected range of the study samples unipi.it.
During method validation, the accuracy and precision of the assay are determined by analyzing these QC samples. In routine sample analysis, QC samples are included in each analytical run to monitor the performance of the method and to ensure the validity of the results for the unknown samples. The concentrations of the QC samples are calculated using the calibration curve from the same run, and the results must fall within pre-defined acceptance criteria for the run to be considered valid.
Applications of Tetrahydrocortisol D5 in Biochemical and Endocrinological Research
Investigation of Cortisol Metabolism Pathways in vitro and ex vivo
The transformation of cortisol into its various metabolites is a complex process mediated by a series of enzymes. Understanding these pathways is crucial for diagnosing and monitoring endocrine disorders. Tetrahydrocortisol-d5 serves as a critical analytical tool for researchers to trace and quantify the products of these metabolic reactions in controlled laboratory settings.
The activity of key enzymes in the cortisol metabolic pathway can be assessed by measuring the ratios of cortisol metabolites. This compound is essential for the accurate quantification required to calculate these ratios.
5β-reductase (AKR1D1): This enzyme is responsible for the conversion of cortisol to 5β-Tetrahydrocortisol (THF). Alterations in 5β-reductase activity have been implicated in various metabolic conditions. The activity of this enzyme can be assessed by measuring the levels of its product, THF. The use of THF-d5 as an internal standard allows for the reliable quantification of THF concentrations, providing an accurate picture of the enzyme's functional status.
The table below summarizes key enzymatic activities and the metabolite ratios used to assess them, which are accurately measured using THF-d5.
| Enzyme Activity | Assessed By | Implication of Ratio Change |
| 11β-HSD (Overall) | Urinary (5α-THF + 5β-THF) / THE Ratio | A lower ratio suggests higher 11β-HSD activity (cortisol to cortisone conversion). |
| 11β-HSD2 (Renal) | Urinary Cortisol / Cortisone (F/E) Ratio | A higher ratio suggests decreased 11β-HSD2 activity. |
| 5β-reductase | Urinary 5β-THF / Cortisol Ratio | A reduced ratio can indicate decreased 5β-reductase activity. |
After their initial metabolism, steroids are made more water-soluble for excretion through a process called conjugation, primarily by adding a glucuronide or sulfate group. Glucuronidation is a major pathway for deactivating and eliminating steroid hormones and their metabolites from the body. Sulfation, on the other hand, can create a circulating reservoir of steroids that can be reactivated by sulfatases in peripheral tissues.
Stable isotope-labeled steroids, including THF-d5, are instrumental in studying these conjugation and deconjugation dynamics. By introducing the labeled compound into an in vitro or ex vivo system (such as liver cell cultures), researchers can trace its metabolic fate. Using techniques like LC-MS/MS, they can differentiate and quantify the newly formed glucuronidated or sulfated THF-d5 from the pre-existing endogenous pool of conjugated steroids. This allows for the precise measurement of conjugation rates and helps characterize the activity of specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes involved in steroid metabolism.
Profiling of Steroid Metabolites in Animal Models and Pre-Clinical Research Samples
Steroid profiling, or steroidomics, is the comprehensive analysis of steroids in a biological sample. This approach provides a snapshot of endocrine function and is widely used in pre-clinical research involving animal models. The accuracy of these profiles is paramount, and THF-d5 plays a key role as an internal standard in mass spectrometry methods to achieve this. It helps to correct for variations in sample preparation and analytical performance, ensuring that the measured differences in steroid levels are biological, not technical.
Endocrine-disrupting chemicals (EDCs) are substances that can interfere with the body's hormonal systems, potentially causing adverse health effects. One of their mechanisms of action is the disruption of steroidogenesis—the process of hormone synthesis and metabolism.
In research models, scientists assess the impact of potential EDCs by exposing animals to the chemical and then analyzing changes in their steroid metabolome. For example, an EDC might inhibit or induce enzymes like 11β-HSD or 5β-reductase, leading to altered levels of cortisol metabolites such as THF. By using THF-d5 as an internal standard, researchers can accurately quantify these changes in urinary or plasma THF levels, providing clear evidence of the EDC's effect on cortisol metabolism pathways. This precise quantification is critical for establishing dose-response relationships and understanding the mechanisms of toxicity.
Beyond EDCs, various other factors can influence steroid metabolism, including stress, diet, and disease states. Animal models are frequently used to study how these factors alter the endocrine system. For instance, studies in large animal models like pigs and sheep, which have cortisol-dominant profiles similar to humans, rely on accurate steroid profiling to understand both normal physiology and disease pathophysiology.
In these studies, THF-d5 is employed as an internal standard to quantify cortisol metabolites in plasma or tissue samples. This allows for the characterization of subtle shifts in the steroid profile in response to a specific experimental condition. The reliable data obtained through this method enables researchers to identify specific metabolic signatures associated with the factor under investigation.
Role in Developing and Validating Novel Steroid Biomarkers
A biomarker is a measurable indicator of a biological state or condition. Ratios of steroid metabolites are increasingly recognized as valuable biomarkers for various diseases, including adrenal disorders and metabolic syndrome. For a biomarker to be useful, the method for measuring it must be robust, reproducible, and accurate.
The development and validation of new steroid analysis methods, particularly those using LC-MS/MS, heavily rely on stable isotope-labeled internal standards like this compound. During method validation, THF-d5 is used to assess key performance characteristics:
Accuracy: By spiking a known amount of THF-d5 into a sample, analysts can determine how close the measurement of the unlabeled THF is to its true value.
Precision: Consistent quantification of THF relative to THF-d5 across multiple measurements demonstrates the method's reproducibility.
Linearity: The standard helps establish the concentration range over which the assay is accurate.
Limit of Quantification (LOQ): It helps determine the lowest concentration of THF that can be reliably measured.
By ensuring the analytical validity of the measurement, this compound plays a fundamental role in the pipeline of discovering, validating, and ultimately implementing novel steroid biomarkers for clinical and research applications.
Advanced Methodological Considerations and Future Directions for Tetrahydrocortisol D5 Research
Challenges in High-Throughput Steroid Metabolomics Utilizing Tetrahydrocortisol-d5
High-throughput steroid metabolomics, the rapid and large-scale analysis of steroid profiles, is essential for clinical diagnostics and large cohort studies. While this compound is a critical tool for ensuring accuracy, its application in high-throughput settings is not without challenges. The primary goal is to achieve rapid, robust, and sustainable analytical techniques capable of handling a high volume of samples while maintaining data integrity mdpi.com.
Key challenges include:
Matrix Effects: Biological samples like plasma and urine are complex matrices that can interfere with the ionization of the target analyte in mass spectrometry, leading to inaccurate quantification. While stable isotope-labeled internal standards like this compound are the gold standard for correcting these matrix effects, significant signal suppression or enhancement can still compromise sensitivity researchgate.net.
Sample Preparation: Conventional methods for steroid analysis are often complex, exhaustive, and difficult to automate, creating a bottleneck in the workflow mdpi.com. Developing fully automated sample preparation approaches is crucial for high-throughput applications mdpi.comcsic.es.
Analytical Specificity and Sensitivity: Steroids often exist as isomers with identical molecular weights, requiring highly specific chromatographic separation to distinguish them. Furthermore, the low concentrations of many steroids in biological fluids demand highly sensitive detection methods mdpi.comcsic.es.
Cost and Availability: The synthesis of high-purity deuterated standards can be complex and expensive, which can be a limiting factor for large-scale studies nih.gov.
The table below summarizes these challenges and the role of deuterated standards in addressing them.
| Challenge | Description | Role of this compound & Deuterated Standards |
| Matrix Effects | Interference from other molecules in the sample affecting analytical signal. | Co-elutes with the analyte, experiencing similar matrix effects, thus allowing for accurate correction of signal suppression or enhancement researchgate.net. |
| Sample Preparation | Complex and time-consuming extraction and purification steps limit throughput. | Does not eliminate the need for sample prep, but its addition early in the process helps monitor and correct for analyte loss during extraction nih.gov. |
| Analytical Specificity | Difficulty in distinguishing between structurally similar steroid isomers. | As an internal standard, it helps confirm the retention time of the target analyte but does not resolve chromatographic co-elution of different isomers. |
| Throughput vs. Quality | Balancing the speed of analysis with the accuracy, precision, and sensitivity of the results. | Essential for maintaining accuracy in rapid analyses by correcting for variations in instrument response and sample processing csic.es. |
Integration with Other 'Omics' Technologies (e.g., Proteomics, Genomics) for Systems Biology Approaches
Systems biology offers a holistic view of biological systems by integrating data from various 'omics' layers, including genomics, transcriptomics, proteomics, and metabolomics, to understand complex disease mechanisms nih.govnih.govnih.gov. In this context, steroid metabolomics, powered by the precise quantification enabled by standards like this compound, plays a pivotal role.
The integration of accurately quantified steroid metabolite data with proteomics and genomics allows researchers to bridge the gap between genotype and phenotype nih.gov. For instance, genomic data might identify a variant in a gene encoding a steroidogenic enzyme. Proteomics can then confirm if this variant leads to an aberrant protein expression medrxiv.org. Steroid metabolomics provides the ultimate functional readout by quantifying the resulting changes in the steroid profile. This multi-omics approach is powerful for:
Validating Genetic Findings: Functional validation of variants of uncertain significance found through whole-exome or whole-genome sequencing medrxiv.org.
Discovering Biomarkers: Identifying integrated multi-omic signatures that can serve as more robust biomarkers for disease diagnosis and prognosis.
Understanding Disease Mechanisms: Building comprehensive models of disease pathways that show how genetic predispositions are translated into functional metabolic disturbances nih.govmhmedical.com.
A combined analysis of differentially expressed proteins and metabolites can reveal altered metabolic pathways central to a disease's pathology nih.gov. This systems-level understanding is critical for developing targeted therapies and personalized medicine nih.gov.
Development of Miniaturized and Automated Analytical Platforms for Deuterated Steroid Analysis
To overcome the throughput limitations of traditional steroid analysis, significant research has focused on developing miniaturized and automated platforms. These technologies aim to reduce sample and reagent consumption, minimize manual handling, and increase the speed of analysis without compromising data quality csic.es. The use of deuterated internal standards is integral to these systems to ensure accuracy and precision.
Notable advancements include:
Automated Solid-Phase Extraction (SPE): Robotic systems can perform SPE in 96-well plate formats, significantly increasing the throughput of sample cleanup and preparation mdpi.comresearchgate.net. Online SPE systems couple the extraction process directly with the analytical instrument, creating a fully automated workflow from sample injection to detection mdpi.commdpi.com.
Turbulent Flow Chromatography (TFC): TFC is an online sample preparation technique that allows for the direct injection of complex biological samples. It uses high flow rates to separate large molecules (like proteins) from smaller analytes (like steroids), which are then transferred to a conventional analytical column. This method is highly automatable and provides high throughput csic.es.
Digital Microfluidics (DMF): DMF technology manipulates discrete droplets of liquid on a chip, enabling the automation of complex laboratory protocols in a miniaturized format. This approach has been applied to steroid hormone analysis, reducing sample volume requirements and analysis time mitacs.ca.
In-Tube Solid-Phase Microextraction (IT-SPME): This technique uses a capillary column with an inner surface coated with a stationary phase for extraction and concentration. When coupled online with liquid chromatography-tandem mass spectrometry (LC-MS/MS), it provides a fully automated, solvent-free method for analyzing steroids in samples like saliva mdpi.commdpi.com.
The following table compares these advanced analytical platforms.
| Platform | Principle | Key Advantages | Throughput |
| Automated SPE | Robotic handling of SPE cartridges or plates for parallel sample cleanup. | Reduced manual error, increased reproducibility mdpi.comresearchgate.net. | High |
| Turbulent Flow Chromatography (TFC) | Online sample cleanup based on high-flow differential diffusion. | High-throughput, minimal sample handling, high precision csic.es. | Very High |
| Digital Microfluidics (DMF) | Manipulation of discrete droplets on an electrode array. | Low sample/reagent consumption, integration of multiple steps mitacs.ca. | Moderate to High |
| Online IT-SPME | Extraction and concentration inside a capillary column coupled to LC-MS/MS. | Fully automated, solvent-free, highly sensitive mdpi.commdpi.com. | Moderate |
Emerging Applications of Deuterated Steroids in Translational Research Methodologies
Translational research aims to bridge the gap between basic scientific discoveries and clinical applications. Deuterated steroids, including this compound, are increasingly vital in this field.
Emerging applications include:
Drug Development and Metabolism Studies: Deuterated compounds are used as tracers to study the metabolism and pharmacokinetics of new drugs. The "deuterium kinetic isotope effect" can also be exploited to create more stable drug molecules with improved safety and efficacy profiles nih.govunito.it.
Clinical Diagnostics: The high accuracy afforded by isotope dilution mass spectrometry using deuterated standards is enabling the development of more reliable diagnostic tests for endocrine disorders. This is particularly important for conditions where subtle changes in steroid ratios are clinically significant nih.gov. For example, LC-MS/MS methods using deuterated cortisol are considered the gold standard for overcoming the limitations of immunoassays, such as antibody cross-reactivity mdpi.com.
Environmental and Public Health Monitoring: The analysis of steroids in wastewater can serve as a biomarker for public health trends. High-throughput methods using deuterated standards allow for the accurate monitoring of these compounds in environmental samples mdpi.com.
Non-invasive Sampling: The development of highly sensitive automated methods has facilitated the use of non-invasive samples like saliva for steroid hormone analysis. This opens up new possibilities for stress monitoring, pediatric endocrinology, and large-scale epidemiological studies mdpi.commdpi.com.
These applications underscore the expanding role of deuterated steroids beyond the analytical laboratory, positioning them as key tools in the development of next-generation medical diagnostics and therapies.
Q & A
Q. What is the role of Tetrahydrocortisol-d5 in quantitative LC-MS/MS assays for cortisol metabolites?
this compound (THF-d5) is a deuterated internal standard used to enhance the accuracy of cortisol metabolite quantification in biological matrices (e.g., urine, serum). It corrects for variability in sample preparation, ionization efficiency, and matrix effects during LC-MS/MS analysis. Methodological steps include spiking a known concentration of THF-d5 into samples prior to extraction, followed by comparing analyte-to-internal standard peak area ratios for quantification .
Q. How should researchers prepare and validate this compound for use in experimental workflows?
THF-d5 must be prepared in solvent systems compatible with the target analytes (e.g., methanol or acetonitrile) and validated for stability, purity, and isotopic integrity. Validation involves testing batch-to-batch consistency via mass spectrometry to ensure minimal unlabeled impurities. Cross-reactivity with endogenous metabolites (e.g., non-deuterated tetrahydrocortisol) should be assessed using blank matrix samples .
Q. What are common interferences when using this compound in urine or serum assays?
Interferences may arise from isobaric metabolites (e.g., allo-tetrahydrocortisol) or matrix components that co-elute during chromatography. To mitigate this, researchers should optimize chromatographic separation (e.g., using reversed-phase columns with gradient elution) and employ high-resolution mass spectrometry (HRMS) to distinguish THF-d5 from endogenous analogs based on mass-to-charge (m/z) differences .
Advanced Research Questions
Q. How can researchers optimize the use of this compound in multiplexed assays with other deuterated standards?
Multiplexing requires careful selection of deuterated standards with non-overlapping isotopic envelopes. For example, THF-d5 can be paired with tetrahydrocortisone-d5 (THE-d5) and pregnanetriol-d5 (PT-d5) in steroid panels. Optimization involves testing signal suppression effects, adjusting spiking concentrations to match endogenous analyte levels, and validating linearity across dynamic ranges. Advanced software tools (e.g., Skyline) assist in peak integration and cross-standard normalization .
Q. What statistical methods are recommended for normalizing cortisol metabolite data using this compound?
Normalization typically involves calculating analyte-to-internal standard ratios and applying linear regression models to correct for batch effects. For longitudinal studies, mixed-effects models account for intra- and inter-individual variability. Outliers should be identified using robust statistical tests (e.g., Grubbs' test) to exclude technical artifacts. Data should be reported with confidence intervals reflecting the precision of THF-d5-based corrections .
Q. How can discrepancies in recovery rates of this compound across sample matrices be addressed?
Matrix-specific recovery variations (e.g., urine vs. serum) require method re-validation for each matrix. Strategies include:
- Standard addition experiments : Spiking THF-d5 into different matrices to assess recovery efficiency.
- Matrix-matched calibration curves : Preparing standards in the same biological matrix as samples.
- Compensation algorithms : Using software to adjust for recovery differences based on matrix-specific ion suppression/enhancement profiles .
Q. What experimental design considerations are critical when using this compound in longitudinal cortisol studies?
Longitudinal studies must account for diurnal cortisol fluctuations and inter-day analytical variability. Key steps include:
- Staggered sample collection : Timing sample acquisition to consistent circadian timepoints.
- Batch randomization : Distributing samples across multiple analytical batches to avoid batch confounding.
- Blinded re-analysis : Re-testing a subset of samples to assess intra-assay reproducibility. Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment between THF-d5 methodology and study objectives .
Q. How can researchers resolve contradictions in THF-d5-normalized data between immunoassays and mass spectrometry?
Immunoassays may cross-react with structurally similar metabolites, leading to discrepancies. To resolve this:
- Perform parallel testing : Compare LC-MS/MS (using THF-d5) and immunoassay results for the same samples.
- Apply Bland-Altman analysis : Quantify bias between methods and establish method-specific reference ranges.
- Use multivariate regression : Identify confounding factors (e.g., matrix pH, binding proteins) affecting immunoassay accuracy .
Methodological and Data Analysis Resources
For detailed protocols on LC-MS/MS integration with deuterated standards, refer to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
